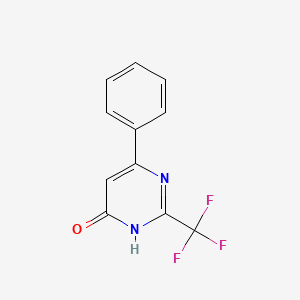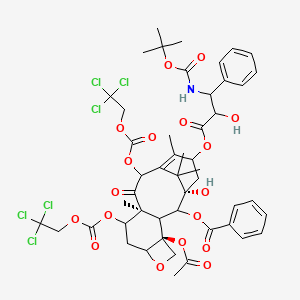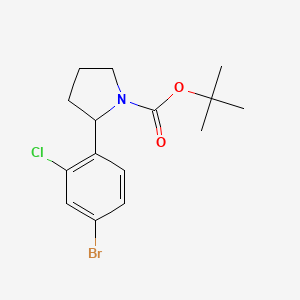![molecular formula C11H13BO4 B12442288 3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid is an organoboron compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxy and oxopropenyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve the optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This can include the use of advanced catalysts and reaction conditions to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions
Major Products: The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, with the boronic acid group forming a covalent complex with the diol group under basic conditions, and dissociating under acidic conditions . This property makes it useful in applications such as drug delivery and molecular sensing, where controlled release and capture of molecules are required .
Comparison with Similar Compounds
Phenylboronic acid: Similar in structure but lacks the ethoxy and oxopropenyl groups, making it less versatile in certain reactions.
Pinacolborane: Another boronic acid derivative, but with different reactivity and applications.
Uniqueness: 3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid is unique due to its specific substituents, which enhance its reactivity and make it suitable for a wider range of applications compared to simpler boronic acids .
Properties
IUPAC Name |
[3-(3-ethoxy-3-oxoprop-1-enyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8,14-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZGQEYEJKAASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC(=O)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)


![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)


![4-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442250.png)




